ZM-306416 Hydrochloride: A Dual Inhibitor of VEGFR and EGFR Signaling Pathways
ZM-306416 Hydrochloride: A Dual Inhibitor of VEGFR and EGFR Signaling Pathways
An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-306416 hydrochloride is a potent, orally active, small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in cancer progression. Primarily recognized as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), it effectively blocks critical signaling pathways responsible for tumor angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of ZM-306416 hydrochloride, detailing its primary and secondary targets, downstream signaling effects, and associated biological responses. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action: Dual Inhibition of VEGFR and EGFR
ZM-306416 hydrochloride exerts its primary therapeutic effects by targeting the ATP-binding sites of the intracellular kinase domains of both VEGFR and EGFR. This competitive inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of their downstream signaling cascades.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:
ZM-306416 hydrochloride demonstrates potent inhibitory activity against VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), the principal mediators of VEGF-induced angiogenesis.[1] By blocking VEGFR signaling, ZM-306416 effectively suppresses the proliferation, migration, and tube formation of endothelial cells, which are critical processes for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]
Epidermal Growth Factor Receptor (EGFR) Inhibition:
In addition to its anti-angiogenic properties, ZM-306416 is a potent inhibitor of EGFR (also known as ErbB1 or HER1).[3][4] Overexpression or activating mutations of EGFR are common in various solid tumors and lead to uncontrolled cell proliferation and survival.[5] ZM-306416's inhibition of EGFR leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[6]
Quantitative Data: Inhibitory Profile of ZM-306416 Hydrochloride
The inhibitory potency of ZM-306416 hydrochloride has been quantified against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | Alias | IC50 Value | Reference(s) |
| Primary Targets | |||
| VEGFR-2 | KDR/Flk-1 | 100 nM | [6] |
| VEGFR-1 | Flt-1 | 2 µM | [6] |
| EGFR | ErbB1/HER1 | <10 nM | [3][4] |
| Secondary/Off-Targets | |||
| Src | 0.33 µM | [7] | |
| Abl | 1.3 µM | [6][7] | |
| Cell-Based Assays | |||
| H3255 (NSCLC) | EGFR-addicted | 0.09 µM | [6][7] |
| HCC4011 (NSCLC) | EGFR-addicted | 0.072 µM | [6][7] |
| A549 (NSCLC) | Wild-type EGFR | >10 µM | [6] |
| H2030 (NSCLC) | Wild-type EGFR | >10 µM | [6] |
Signaling Pathways
The dual inhibition of VEGFR and EGFR by ZM-306416 hydrochloride leads to the downregulation of major downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.
Inhibition of the MAPK Signaling Pathway
By blocking VEGFR and EGFR activation, ZM-306416 prevents the recruitment and activation of adaptor proteins such as Grb2 and Sos, which are upstream of the Ras/Raf/MEK/ERK cascade. This leads to a marked reduction in the phosphorylation of p42/44 MAPK (ERK1/2), ultimately inhibiting gene transcription responsible for cell proliferation.[7]
Inhibition of the PI3K/Akt Signaling Pathway
The activation of PI3K by activated VEGFR and EGFR is also abrogated by ZM-306416. This prevents the conversion of PIP2 to PIP3 and the subsequent recruitment and phosphorylation of Akt. The inhibition of the PI3K/Akt pathway promotes apoptosis and reduces cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ZM-306416 hydrochloride.
In Vitro Kinase Assay (VEGFR & EGFR)
This protocol describes a luminescence-based kinase assay to determine the IC50 value of ZM-306416 hydrochloride against purified VEGFR and EGFR kinases.
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Materials:
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Recombinant human VEGFR-2 or EGFR kinase domain.
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Poly (Glu, Tyr) 4:1 as a generic substrate.
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ZM-306416 hydrochloride.
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ATP.
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Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
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ADP-Glo™ Kinase Assay Kit (Promega).
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White 96-well assay plates.
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Plate reader capable of measuring luminescence.
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-
Procedure:
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Prepare serial dilutions of ZM-306416 hydrochloride in kinase assay buffer with a final DMSO concentration not exceeding 1%.
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In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the respective wells.
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Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
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Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
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Incubate the plate at 30°C for 60 minutes.
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Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
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Measure luminescence using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
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Cell Proliferation Assay (MTT Assay)
This protocol measures the anti-proliferative effect of ZM-306416 hydrochloride on cancer cell lines.
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Materials:
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Cancer cell lines (e.g., HUVEC, A549, H3255).
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Complete cell culture medium.
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ZM-306416 hydrochloride.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
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Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
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96-well cell culture plates.
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Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Replace the medium with fresh medium containing serial dilutions of ZM-306416 hydrochloride or vehicle control.
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Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
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HUVEC Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of ZM-306416 hydrochloride to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
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Materials:
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HUVECs.
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Endothelial cell growth medium (EGM-2).
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Basement membrane extract (BME), such as Matrigel®.
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ZM-306416 hydrochloride.
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96-well cell culture plates.
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Inverted microscope with a camera.
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-
Procedure:
-
Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
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Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of ZM-306416 hydrochloride or vehicle control.
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Seed the HUVEC suspension (1.5 x 10⁴ cells/well) onto the solidified BME.
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Incubate the plate at 37°C for 4-18 hours.
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Visualize and capture images of the tube networks using an inverted microscope.
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Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
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Western Blot Analysis of Downstream Signaling
This protocol is used to detect changes in the phosphorylation status of key downstream signaling proteins like ERK and Akt.
-
Materials:
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Cell line of interest (e.g., HUVEC, A549).
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ZM-306416 hydrochloride.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH).
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HRP-conjugated secondary antibodies.
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SDS-PAGE gels, transfer apparatus, and PVDF membranes.
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Chemiluminescent substrate.
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Imaging system.
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-
Procedure:
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Seed cells and grow to 70-80% confluency.
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Treat cells with ZM-306416 hydrochloride or vehicle for the desired time.
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Lyse the cells and quantify protein concentration using a BCA assay.
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Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
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Conclusion
ZM-306416 hydrochloride is a potent dual inhibitor of VEGFR and EGFR tyrosine kinases. Its mechanism of action involves the direct inhibition of these receptors, leading to the suppression of downstream MAPK and PI3K/Akt signaling pathways. This dual inhibition results in potent anti-angiogenic and anti-proliferative effects, making ZM-306416 a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the nuanced mechanisms and potential applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonistic and agonistic effects of quinazoline tyrosine kinase inhibitors on mutant EGF receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]
- 5. brieflands.com [brieflands.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
